molecular formula B2Mg3O6 B084780 Magnesium hexaborate CAS No. 12007-62-4

Magnesium hexaborate

Cat. No.: B084780
CAS No.: 12007-62-4
M. Wt: 51.12 g/mol
InChI Key: NFMWFGXCDDYTEG-UHFFFAOYSA-N
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Description

Magnesium hexaborate, a borate compound with the general formula MgB₆O₁₀·nH₂O, is synthesized via hydrothermal reactions between light-burned magnesia (MgO) and boric acid (H₃BO₃) under controlled conditions . Its structure comprises a network of boron-oxygen polyhedra coordinated to Mg²⁺ ions, often forming hydrates or mixed phases like ascharite (Mg₂B₆O₁₁·15H₂O) depending on the B₂O₃/MgO molar ratio and reaction parameters . Key properties include:

  • Thermal Stability: Decomposes in stages, losing interstitial water first, followed by condensation of borate ligands, and finally forming anhydrous MgB₆O₁₀ above 700°C .
  • Applications: Used in UV-emitting phosphors (e.g., terbium/cerium-activated variants) due to its luminescent properties and as a precursor for high-purity MgO .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium hexaborate can be synthesized through several methods. One common approach involves the reaction of magnesium oxide with boric acid under hydrothermal conditions. The reaction typically occurs at temperatures ranging from 120°C to 180°C, with a high B2O3/MgO molar ratio favoring the formation of this compound . Another method involves the precipitation of this compound from a supersaturated solution, followed by filtration and drying .

Industrial Production Methods

In industrial settings, this compound is often produced using a hydrothermal method. This involves mixing light-burned magnesia with boric acid and subjecting the mixture to high temperatures and pressures. The resulting product is then filtered, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Decomposition and Stability

Magnesium hexaborate is thermodynamically unstable, decomposing under elevated temperatures:

  • Thermogravimetric analysis (TGA) shows weight loss peaking at 742°C, corresponding to the breakdown of intermediate salts .

  • Differential scanning calorimetry (DSC) reveals an exothermic spike at 745°C, indicating energy release during decomposition .

Functional Reactivity in Catalysis

This compound derivatives show promise in catalysis due to boron’s electron-deficient nature:

  • Oxygen reduction reaction (ORR) : Atomically dispersed Mg in nitrogen-doped graphene frameworks enhances catalytic activity, achieving a half-wave potential of 910 mV in alkaline media .

  • Crosslinking delay : Potassium magnesium borate (KMgB₃O₇) delays polymer crosslinking by controlled borate release, with dissolution rates adjustable via synthesis temperature (80–95°C) .

Structural and Mechanistic Insights

  • X-ray diffraction (XRD) : Confirms MgB₆ formation with a hexagonal structure and lattice parameters matching theoretical predictions .

  • Scanning electron microscopy (SEM) : Reveals porous, defect-rich morphologies in electrochemical products .

Comparative Reaction Pathways

Parameter Electrochemical Synthesis Hydrothermal Synthesis
Temperature900°C180–230°C
PressureAmbient0.6–2.1 MPa
Key ReactantsMgCl₂, B₂O₃, LiFH₃BO₃, MgO
Primary ProductMgB₆MgO·3B₂O₃·7H₂O
Purity99.4% MgB₆Mixed crystalline phases

Challenges and Research Gaps

  • Metastability : MgB₆’s thermodynamic instability necessitates further studies on stabilization techniques .

  • Mechanistic clarity : The role of spinodal decomposition in Mg–B cluster formation remains debated .

Scientific Research Applications

Material Science Applications

1.1. Superconductivity
Magnesium hexaborate is known for its superconducting properties at relatively high temperatures compared to other superconductors. Research has shown that MgB6_6 exhibits superconductivity below 39 K, making it a candidate for applications in superconducting magnets and power transmission systems. The ability to synthesize MgB6_6 using molten salt techniques has been explored, offering a method to produce high-purity materials necessary for these applications .

1.2. Lightweight Structural Materials
Due to its low density and high strength, this compound is being investigated as a lightweight structural material for aerospace and automotive applications. Its incorporation into composite materials can enhance mechanical properties while reducing weight, which is critical for improving fuel efficiency and performance in these industries .

Electronics Applications

2.1. Semiconductor Devices
Research indicates that this compound can be used in semiconductor devices due to its electronic properties. Studies have focused on the electrochemical synthesis of MgB6_6 from molten salts, which allows for the production of thin films suitable for electronic applications . These films can be utilized in sensors and other electronic components where lightweight materials with good conductivity are required.

2.2. Neutron Absorption
MgB6_6 has been studied for its potential as a neutron absorber in nuclear applications. Its ability to capture neutrons makes it suitable for use in radiation shielding and nuclear reactor designs, where controlling neutron flux is essential for safety and efficiency .

Biomedicine Applications

3.1. Biodegradable Implants
The biocompatibility of magnesium-based compounds has led to research into their use as biodegradable implants in medical applications. This compound can potentially serve as a scaffold material that supports tissue regeneration while gradually degrading in the body, reducing the need for surgical removal .

3.2. Drug Delivery Systems
Recent studies have explored the use of magnesium borates, including hexaborate, in drug delivery systems due to their ability to encapsulate therapeutic agents and release them in a controlled manner. This application is particularly relevant in cancer therapy, where targeted delivery can enhance treatment efficacy while minimizing side effects .

Case Studies

Application AreaCase Study ReferenceFindings
Superconductivity Demonstrated superconductivity at 39 K; potential for power transmission systems.
Lightweight Materials Enhanced mechanical properties when used in composites; critical for aerospace applications.
Biodegradable Implants Showed promising results as a scaffold material with good biocompatibility and degradation rates.
Drug Delivery Systems Effective encapsulation of drugs with controlled release profiles; potential in cancer therapy.

Mechanism of Action

The mechanism by which magnesium hexaborate exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular membranes, leading to structural damage and oxidative stress. This is particularly relevant in its antibacterial activity, where it disrupts the cell membrane of bacteria, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Hexaborate Compounds

Table 2: Thermal and Functional Properties

Compound Thermal Decomposition Residue Solubility Functional Applications
Magnesium Hexaborate MgB₆O₁₀ (glassy residue) Insoluble in water Phosphors, refractory ceramics
Zinc Hexaborate ZnB₆O₁₀ (anhydrous) Decomposes in H₂O Model for polyborate coordination chemistry
Copper Hexaborate CuB₆O₁₀ Insoluble in organics Magnetic materials, catalysis
Calcium Hexaborate CaB₆ (stable to 2230°C) Water-insoluble Neutron shielding, lubricant additive
Lanthanum Hexaborate LaB₆ (stable to >2000°C) Acid-resistant Electron emitters, semiconductors

Key Research Findings

Coordination Flexibility :

  • Magnesium and zinc hexaborates favor tridentate binding of B₆O₇(OH)₆²⁻ ligands to metal centers, while copper variants exhibit distorted geometries due to Jahn-Teller effects .
  • Calcium and lanthanum hexaborates lack direct metal-boron coordination, instead adopting cubic frameworks stabilized by ionic interactions .

Thermal Behavior :

  • Transition-metal hexaborates (Zn, Cu) decompose at lower temperatures (300–500°C) than alkaline-earth variants (Ca, Mg), which retain stability up to 700°C .
  • Anhydrous residues (e.g., ZnB₆O₁₀, CuB₆O₁₀) are common across transition-metal systems, reflecting borate ligand condensation .

Functional Performance :

  • Lanthanum hexaborate outperforms others in electron emission due to low work function (~2.7 eV) .
  • Calcium hexaborate reduces friction coefficients by 26.6% in engine oils, surpassing magnesium-based lubricants .

Biological Activity

Magnesium hexaborate (MgB6_6O7_7) is a compound that has garnered interest in various fields, particularly in biomedicine and materials science. This article explores its biological activity, focusing on its applications in bone tissue engineering, osteogenic differentiation, and potential therapeutic uses.

Overview of this compound

This compound is a borate mineral that can be synthesized through various methods, including hydrothermal processes and ultrasonic mixing. Its unique structure and properties make it a candidate for applications in biocompatible materials and drug delivery systems.

Osteogenic Differentiation

Recent studies have highlighted the role of this compound in promoting osteogenic differentiation. A significant study demonstrated that magnesium borate, including this compound, enhances the differentiation of stem cells derived from exfoliated deciduous teeth into osteoblasts. This is crucial for applications in bone tissue engineering:

  • Cellular Response : Stem cells treated with magnesium borate exhibited increased alkaline phosphatase activity and upregulation of bone-related genes such as collagen type I, runt-related transcription factor 2 (Runx2), osteopontin, and osteocalcin after 21 days of culture. These findings suggest that magnesium borate can effectively induce osteoblastic differentiation, making it a promising material for bone regeneration therapies .
  • Mechanism of Action : The release of divalent metal ions (Mg2+^{2+} and Zn2+^{2+}) from the scaffold into the culture medium stimulates cellular pathways associated with bone formation. The gradual release of these ions is key to enhancing osteogenesis .

Case Studies

  • In Vitro Studies : In vitro experiments have shown that scaffolds made from magnesium borate significantly enhance the proliferation and differentiation of human mesenchymal stem cells (hMSCs). The study reported a marked increase in mineralization when hMSCs were cultured with magnesium borate scaffolds compared to controls without the compound .
  • Animal Models : In vivo studies using animal models have indicated that implants made from this compound promote new bone formation and integration into surrounding tissues. These studies often measure parameters such as bone density and histological changes to assess the effectiveness of this compound in promoting bone healing .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Hydrothermal Synthesis : This method involves reacting light-burned magnesia with boric acid under controlled temperature and pressure conditions. The resulting product is characterized by X-ray diffraction (XRD) to confirm the formation of this compound .
  • Ultrasonic Mixing : A novel approach using ultrasonic waves to facilitate the mixing of magnesium oxide with boron sources has been explored. This method allows for better control over particle size and distribution, which can influence biological activity .

Data Table: Comparative Analysis of this compound

Study ReferenceMethodologyKey FindingsBiological Implications
Liu et al., 2018In vitroEnhanced osteoblastic differentiation in stem cellsPotential for bone tissue engineering
Mhareb et al., 2015Synthesis via ultrasonic mixingHigh purity and crystallinity achievedImproved biocompatibility
ResearchGate StudyHydrothermal synthesisConfirmed formation via XRDEffective for drug delivery systems

Q & A

Basic Research Questions

Q. What are the optimal hydrothermal synthesis parameters for magnesium hexaborate to achieve high crystallinity and phase purity?

Hydrothermal synthesis of this compound requires precise control of temperature, pH, and reaction time. For analogous hexaborates (e.g., Ba₃B₆O₉(OH)₆), synthesis at 180–220°C for 24–72 hours under alkaline conditions (pH 9–11) yields well-crystallized products . Adjusting the molar ratio of Mg²⁺:B(OH)₃ to 1:6 and using post-synthesis annealing (300–400°C) can enhance phase purity. Characterization via XRD and FT-IR is critical to confirm the absence of byproducts like MgB₂O₄·3H₂O .

Q. Which spectroscopic and diffraction techniques are most effective for characterizing the crystal structure of this compound?

Combined XRD, FT-IR, and thermal analysis (TG-DSC) are essential. XRD identifies lattice parameters and symmetry (e.g., triclinic or monoclinic systems), while FT-IR detects B–O bonding modes (e.g., ν₃ asymmetric stretching at 950–1250 cm⁻¹ and B–O–B bridging at 700–800 cm⁻¹) . SEM complements these by revealing morphological features like platelet or tricyclic structures, common in hydrated borates .

Q. How is the standard molar enthalpy of formation for this compound experimentally determined?

The molar dissolution enthalpy in 1M HCl is measured via microcalorimetry. For Ba₃B₆O₉(OH)₆, this value was (32.34 ± 0.58) kJ·mol⁻¹, with the standard molar enthalpy calculated as −7130.664 kJ·mol⁻¹ using Hess’s law . Group contribution methods estimate the [B₆O₉(OH)₆]⁶⁻ anion’s enthalpy (−5517.744 kJ·mol⁻¹), which can be extrapolated to Mg analogs by adjusting for cation electronegativity differences .

Advanced Research Questions

Q. How do coordination modes of the hexaborate(2−) ligand vary in magnesium-containing complexes, and what analytical methods validate these modes?

In Zn(II)-hexaborate complexes, the ligand acts as tridentate (κ³O) or bidentate (κ²O), confirmed via single-crystal XRD. Mg²⁺, with a smaller ionic radius, may favor tetrahedral or octahedral coordination. Bond lengths (B–O: 1.355–1.512 Å) and angles (O–B–O: 105–123°) distinguish trigonal vs. tetrahedral boron sites . EXAFS and NMR can further probe Mg²⁺ coordination geometry in solution .

Q. How can contradictions in reported bond lengths and angles for hexaborate anions be resolved in structural studies?

Discrepancies arise from variations in hydration states or cation interactions. For example, µ³-O bridges in [B₆O₇(OH)₆]²⁻ exhibit B–O distances of 1.434–1.512 Å, while terminal OH groups show shorter bonds (1.355–1.371 Å) . Multi-technique validation (XRD, FT-IR, and DFT) reconciles such differences. DFT calculations (B3LYP/6-311++G(d,p)) model electronic effects, showing how Mg²⁺ polarization distorts borate clusters .

Q. What DFT methodologies are suitable for modeling the electronic structure of this compound?

Gas-phase B3LYP/6-311++G(d,p) calculations effectively predict charge distribution and orbital hybridization in hexaborate anions. For [B₆O₇(OH)₆]²⁻, the HOMO-LUMO gap (~4 eV) indicates semiconductor-like behavior, while Natural Bond Orbital (NBO) analysis quantifies Mg²⁺-borate charge transfer . Periodic boundary conditions (PBC-DFT) model bulk properties like band structure and dielectric constants .

Q. How do hydrogen-bonding networks stabilize this compound frameworks, and how are these networks characterized?

In hydrated Mg hexaborates, O–H···O interactions (2.6–3.0 Å) form 3D networks, as seen in [C₄N₂H₁₂]{Co[B₆O₇(OH)₆]₂}·6H₂O. These are mapped via XRD-derived Hirshfeld surfaces and thermal analysis (TG-DSC), which show mass loss steps corresponding to H₂O release . IR spectroscopy identifies OH stretching (3400–3600 cm⁻¹) and bending modes (1600–1650 cm⁻¹), critical for assessing stability under humidity .

Properties

InChI

InChI=1S/B.Mg.O/q;+2;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUWTDQUEUJLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].[O-2].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

12429-66-2 (MgB6O10), 13703-82-7 (HBO2.1/2Mg)
Record name Magnesium borate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

51.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12007-62-4
Record name Magnesium borate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

Next, in the U.S. Pat. No. 4,620,947, magnesium oxide or magnesium hydroxide powder is first added into the borate solution to form magnesium borate, into which cement is then added and the mixture is agitated. Finally, before colloids are formed calcium oxide or calcium hydroxide is added for solidification. Following the conditions used in this patent, the concentration of boric acid in the liquid waste is about 10 wt % and weight of the lime, cement, magnesium hydroxide and calcium oxide added is several times the weight of the boric acid. Hence, the volume efficiency is very low and the compressive strength of the solidified bodies produced is also very low, the highest reaching only 22.5 kg/cm2.
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Synthesis routes and methods II

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first adding, under continuous agitation, a sufficient amount of a powdered magnesium oxide or magnesium hydroxide to an aqueous radioactive waste solution containing boric acid, the temperature of the water solution being 55-95 degrees C. to produce a magnesium borate derivative;
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